molecular formula C4H8NNaO4S B13844771 3-Formamidopropane-1-sulfonic Acid Sodium Salt

3-Formamidopropane-1-sulfonic Acid Sodium Salt

Cat. No.: B13844771
M. Wt: 189.17 g/mol
InChI Key: WKKRZHAJIYLQKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formamidopropane-1-sulfonic Acid Sodium Salt: is a chemical compound with significant applications in various fields. It is known for its role as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a formamide group and a sulfonic acid group, making it highly reactive and versatile in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formamidopropane-1-sulfonic Acid Sodium Salt typically involves the reaction of 3-chloropropane-1-sulfonic acid with formamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-Formamidopropane-1-sulfonic Acid Sodium Salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted compounds, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

Chemistry: In chemistry, 3-Formamidopropane-1-sulfonic Acid Sodium Salt is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its sulfonic acid group can mimic natural substrates, making it useful in biochemical assays .

Medicine: The compound is an intermediate in the synthesis of drugs, particularly those targeting neurological disorders. It is also used in the development of diagnostic agents and therapeutic compounds .

Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other specialty chemicals. Its unique properties make it suitable for various applications, including electroplating and water treatment .

Mechanism of Action

The mechanism of action of 3-Formamidopropane-1-sulfonic Acid Sodium Salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The formamide group can participate in hydrogen bonding, further stabilizing these interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H8NNaO4S

Molecular Weight

189.17 g/mol

IUPAC Name

sodium;3-formamidopropane-1-sulfonate

InChI

InChI=1S/C4H9NO4S.Na/c6-4-5-2-1-3-10(7,8)9;/h4H,1-3H2,(H,5,6)(H,7,8,9);/q;+1/p-1

InChI Key

WKKRZHAJIYLQKB-UHFFFAOYSA-M

Canonical SMILES

C(CNC=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.